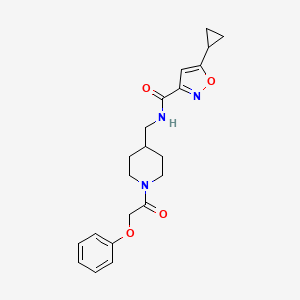![molecular formula C21H20N2O6 B2353953 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide CAS No. 618407-15-1](/img/structure/B2353953.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide, also known as DPF-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DPF-2 is a furan-based compound that has been synthesized through a multi-step process, which will be discussed in This paper will also explore the scientific research application of DPF-2, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Scientific Research Applications
Antiviral Applications
- Influenza A Virus Inhibition: Furan-carboxamide derivatives, including those similar in structure to N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide, have been identified as novel inhibitors of the lethal H5N1 influenza A virus. These compounds demonstrated significant anti-influenza activity, particularly against the H5N1 strain, as explored by Yu Yongshi et al. (Yu Yongshi et al., 2017).
Antimicrobial and Antioxidant Properties
- Antimicrobial Activity: Derivatives of furan-carboxamide have been synthesized and investigated for their antimicrobial properties. These compounds, including variations of the this compound structure, exhibited noteworthy antimicrobial activity, as demonstrated in the research by K. Devi et al. (K. Devi et al., 2010).
- Antioxidant Activity: Additionally, these furan-carboxamide derivatives were studied for their antioxidant capabilities, contributing to their potential therapeutic applications in combating oxidative stress-related diseases.
Antibacterial Effects
- Drug-Resistant Bacterial Strains: The structure similar to this compound showed promising antibacterial activity against clinically isolated drug-resistant bacteria, including strains like A. baumannii and K. pneumoniae. This was explored in the study by A. Siddiqa et al. (A. Siddiqa et al., 2022).
Anti-Cancer Properties
- Potential Cytotoxicity Against Cancer Cell Lines: Certain furan-carboxylic acid derivatives have shown cytotoxic effects against various cancer cell lines. This suggests potential anti-cancer applications for compounds structurally related to this compound, as indicated in the research on Cassia alata by Ling Zhou et al. (Ling Zhou et al., 2016).
Therapeutic Applications in CNS Disorders
- Antidepressant and Nootropic Agents: Compounds with a structure similar to this compound have been synthesized and evaluated for their antidepressant and nootropic effects, indicating potential therapeutic applications in central nervous system disorders. This aspect was studied by Asha B. Thomas et al. (Asha B. Thomas et al., 2016).
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-27-18-8-3-14(13-20(18)28-2)11-12-22-21(24)19-10-9-17(29-19)15-4-6-16(7-5-15)23(25)26/h3-10,13H,11-12H2,1-2H3,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASHFDPBPIXGCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2353872.png)
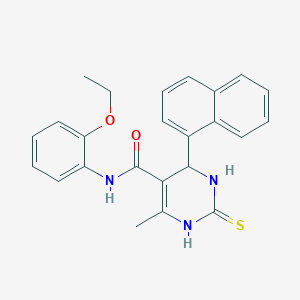
![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2353874.png)
![3-Amino-4-(3,4-dimethoxyphenyl)-6-(3,4-dimethylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2353875.png)
![4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenyl}benzoic acid](/img/structure/B2353877.png)
![N-(4-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2353878.png)
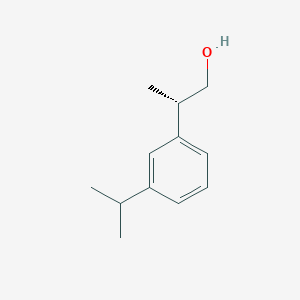
![1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2353883.png)
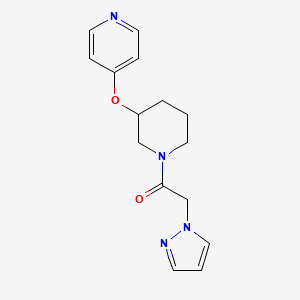
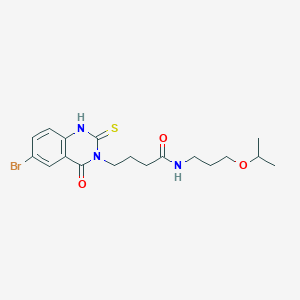
![ethyl 2-[[(E)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2353889.png)

![5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2353892.png)
